molecular formula C23H21N3O2 B238785 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

カタログ番号 B238785
分子量: 371.4 g/mol
InChIキー: TZZVGYFGTKWSFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-12, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

作用機序

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide acts as a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide enhances insulin sensitivity and promotes glucose uptake in insulin-responsive tissues such as skeletal muscle and adipose tissue. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and mitochondrial function.

生化学的および生理学的効果

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects that may contribute to its therapeutic potential. It has been found to reduce blood glucose levels, improve insulin sensitivity, and increase glucose uptake in skeletal muscle and adipose tissue. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to reduce inflammation and oxidative stress in animal models of metabolic disease, which may contribute to its beneficial effects on metabolic health.

実験室実験の利点と制限

One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is its potent inhibitory activity against PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is its relatively low solubility in water, which may pose challenges for its use in certain experimental settings.

将来の方向性

There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used to further elucidate the role of this enzyme in metabolic disease. Moreover, there is a need for more studies on the long-term safety and efficacy of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide in animal models and human clinical trials. Finally, there is a growing interest in the potential use of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide in combination with other therapeutic agents for the treatment of metabolic disease.

合成法

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-amino-1H-benzimidazole with 3-bromoaniline, followed by the coupling of the resulting intermediate with 2,4-dimethylphenol and the subsequent acetylation of the amine group with acetic anhydride. The final product can be obtained through purification by column chromatography and recrystallization.

科学的研究の応用

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been found to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on metabolic health.

特性

製品名

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

分子式

C23H21N3O2

分子量

371.4 g/mol

IUPAC名

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H21N3O2/c1-15-10-11-21(16(2)12-15)28-14-22(27)24-18-7-5-6-17(13-18)23-25-19-8-3-4-9-20(19)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)

InChIキー

TZZVGYFGTKWSFP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C

正規SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。